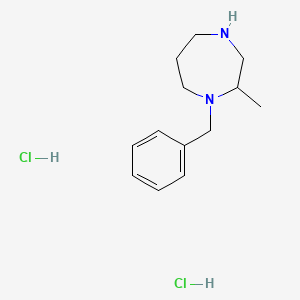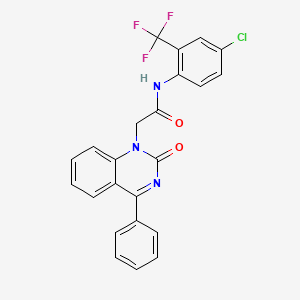
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a useful research compound. Its molecular formula is C18H18N2O4S and its molecular weight is 358.41. The purity is usually 95%.
BenchChem offers high-quality N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide, also known as 2-(2H,3H-benzo[e]1,4-dioxin-2-ylcarbonylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide:
Anticancer Research
This compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Its unique structure allows it to interact with molecular targets in cancer cells, potentially leading to the development of new chemotherapy drugs .
Antifungal Applications
Research has indicated that derivatives of this compound exhibit significant antifungal activity. These derivatives can be used to develop new antifungal agents that are effective against a broad spectrum of fungal pathogens, which is crucial for treating fungal infections in both humans and plants .
PI3Kδ Inhibition
The compound has been studied for its role as a PI3Kδ inhibitor. PI3Kδ is an enzyme involved in various cellular processes, including cell growth and survival. Inhibiting this enzyme can be beneficial in treating diseases such as cancer and autoimmune disorders .
Antimicrobial Properties
This compound and its derivatives have demonstrated antimicrobial properties, making them potential candidates for developing new antibiotics. These antibiotics could be effective against resistant bacterial strains, addressing a critical need in the fight against antibiotic resistance .
Neuroprotective Effects
Studies have explored the neuroprotective effects of this compound, particularly in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s. Its ability to modulate specific neural pathways and protect neurons from damage makes it a promising candidate for therapeutic development .
Anti-inflammatory Applications
The compound has been investigated for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and other mediators, which could be useful in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Cardiovascular Research
Research has shown that this compound may have beneficial effects on cardiovascular health. It can modulate pathways involved in heart disease, potentially leading to new treatments for conditions like hypertension and atherosclerosis .
Antioxidant Activity
The compound has been studied for its antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which is implicated in various diseases, including cancer, cardiovascular diseases, and aging .
特性
IUPAC Name |
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c19-16(21)15-10-5-1-4-8-14(10)25-18(15)20-17(22)13-9-23-11-6-2-3-7-12(11)24-13/h2-3,6-7,13H,1,4-5,8-9H2,(H2,19,21)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGHFJPOWUYQNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3COC4=CC=CC=C4O3)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2375868.png)


![8-(4-ethylpiperazin-1-yl)-6-hydroxy-7-[2-(4-methoxyphenyl)ethyl]-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B2375876.png)

![N-(2-chlorobenzyl)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine](/img/structure/B2375878.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2375880.png)
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]quinoline-2-carboxamide](/img/structure/B2375881.png)


![4-bromo-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2375885.png)


